molecular formula C25H18F5NO4 B12105670 Fmoc-homoPhe(F)5-OH

Fmoc-homoPhe(F)5-OH

Cat. No.: B12105670
M. Wt: 491.4 g/mol
InChI Key: ADVWUSYRLJIBFA-UHFFFAOYSA-N
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Description

Fmoc-homoPhe(F)5-OH: is a derivative of phenylalanine, an amino acid, with a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. The Fmoc group is a base-labile protecting group that is commonly used to protect the amino group of amino acids during peptide synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-homoPhe(F)5-OH involves the protection of the amino group of homo-phenylalanine with the Fmoc group. This can be achieved by reacting homo-phenylalanine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . The reaction conditions typically involve stirring the mixture at room temperature for several hours until the reaction is complete.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Fmoc-homoPhe(F)5-OH undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Fmoc-homoPhe(F)5-OH is widely used in the synthesis of peptides and proteins. It serves as a building block in SPPS, allowing for the sequential addition of amino acids to form complex peptides .

Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also used in the development of peptide-based drugs and therapeutic agents .

Medicine: this compound is used in the synthesis of peptide-based drugs that target specific receptors or enzymes in the body. These drugs have applications in treating various diseases, including cancer and metabolic disorders .

Industry: In the industrial sector, this compound is used in the production of peptide-based materials, such as hydrogels and nanomaterials, which have applications in drug delivery and tissue engineering .

Mechanism of Action

The mechanism of action of Fmoc-homoPhe(F)5-OH involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group of homo-phenylalanine during the synthesis process, preventing unwanted side reactions. The Fmoc group is removed under basic conditions, allowing the amino group to participate in peptide bond formation . The molecular targets and pathways involved depend on the specific peptide or protein being synthesized and its intended application .

Comparison with Similar Compounds

Uniqueness: Fmoc-homoPhe(F)5-OH is unique due to the presence of the homo-phenylalanine backbone, which provides different steric and electronic properties compared to other Fmoc-protected amino acids. This uniqueness allows for the synthesis of peptides with specific structural and functional characteristics .

Properties

Molecular Formula

C25H18F5NO4

Molecular Weight

491.4 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(2,3,4,5,6-pentafluorophenyl)butanoic acid

InChI

InChI=1S/C25H18F5NO4/c26-19-16(20(27)22(29)23(30)21(19)28)9-10-18(24(32)33)31-25(34)35-11-17-14-7-3-1-5-12(14)13-6-2-4-8-15(13)17/h1-8,17-18H,9-11H2,(H,31,34)(H,32,33)

InChI Key

ADVWUSYRLJIBFA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=C(C(=C(C(=C4F)F)F)F)F)C(=O)O

Origin of Product

United States

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